molecular formula C10H13NO2S B13213889 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13213889
M. Wt: 211.28 g/mol
InChI Key: LBAUPSUOEZOPQG-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring substituted with a pyrrolidine moiety, which includes a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable asset in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives under controlled conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. detailed industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl group, making it less versatile in certain applications.

    3-Hydroxythiophene-2-carbaldehyde: Similar structure but without the pyrrolidine moiety.

    5-Methylthiophene-2-carbaldehyde: Contains a methyl group but lacks the hydroxyl and pyrrolidine moieties.

Uniqueness

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the pyrrolidine moiety and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-10(13)4-5-11(7-10)9-3-2-8(6-12)14-9/h2-3,6,13H,4-5,7H2,1H3

InChI Key

LBAUPSUOEZOPQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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